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Compound of Interest

Compound Name:
4-Chloro-N,6-dimethylpyrimidin-2-

amine

Cat. No.: B1591732 Get Quote

An In-depth Technical Guide to 4-Chloro-N,6-
dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloro-N,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative of significant

interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural

motif in numerous biologically active compounds, including approved therapeutics. The

presence of a reactive chlorine atom at the 4-position, coupled with the amino and methyl

groups at positions 2 and 6 respectively, makes this compound a versatile building block for the

synthesis of a diverse range of more complex molecules. This guide provides a comprehensive

overview of its physical and chemical properties, along with insights into its synthesis, reactivity,

and safe handling.

Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 4-
Chloro-N,6-dimethylpyrimidin-2-amine. It is important to note that while some data is

available from chemical suppliers, other properties are yet to be experimentally determined and

reported in the literature.
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Property Value Source

Molecular Formula C₆H₈ClN₃
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 157.6 g/mol
--INVALID-LINK--, --INVALID-

LINK--

CAS Number 5738-15-8 --INVALID-LINK--

Appearance White to off-white solid --INVALID-LINK--

Boiling Point 279.8°C at 760 mmHg --INVALID-LINK--

Flash Point 123°C --INVALID-LINK--

Density 1.275 g/cm³ --INVALID-LINK--

Melting Point Data not available

Solubility Data not available

pKa Data not available

Synthesis
A definitive, step-by-step synthesis protocol for 4-Chloro-N,6-dimethylpyrimidin-2-amine is

not readily available in the peer-reviewed literature. However, based on general principles of

pyrimidine chemistry, a plausible synthetic route can be proposed starting from readily available

precursors. A common method for the synthesis of chloropyrimidines involves the chlorination

of the corresponding pyrimidinone.

Proposed Synthetic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1591732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Chlorination

Purification

Final Product

N,6-dimethylpyrimidin-2-amine-4-ol

Reaction with POCl₃

Reagent

Work-up and
Chromatography

Crude Product

4-Chloro-N,6-dimethylpyrimidin-2-amine

Purified Product

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Chloro-N,6-dimethylpyrimidin-2-amine.

Experimental Protocol (Hypothetical)
It is crucial to note that the following protocol is a generalized procedure based on the

synthesis of similar compounds and has not been experimentally validated for this specific

molecule. Researchers should conduct small-scale trials and optimize the reaction conditions.

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux

condenser, a dropping funnel, and a nitrogen inlet, place N,6-dimethylpyrimidin-2-amine-4-ol.
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Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃)

dropwise to the starting material at 0°C.

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and

maintain for several hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully

quench by pouring it onto crushed ice.

Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate)

and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can then be purified by column

chromatography on silica gel.

Chemical Reactivity
The key to the utility of 4-Chloro-N,6-dimethylpyrimidin-2-amine in synthetic chemistry lies in

the reactivity of the chlorine atom at the C4 position. This chlorine atom is susceptible to

nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of

functional groups.

Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic

attack. This allows for the displacement of the chloride ion by a range of nucleophiles, including

amines, alcohols, and thiols. This reactivity is fundamental to its application as a scaffold in the

synthesis of targeted drug candidates.

Caption: General reaction scheme for nucleophilic substitution.

Applications in Drug Discovery
Substituted pyrimidines are a well-established class of compounds in pharmaceutical research.

The ability to readily modify the 4-position of 4-Chloro-N,6-dimethylpyrimidin-2-amine makes

it an attractive starting material for the generation of compound libraries for high-throughput
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screening. Derivatives of this scaffold have the potential to be investigated as inhibitors of

various enzymes, such as kinases, or as antagonists for cell surface receptors. The specific

substitution at the N2 and C6 positions can influence the pharmacokinetic and

pharmacodynamic properties of the final compounds.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Chloro-N,6-dimethylpyrimidin-2-amine is not

widely available, data from closely related compounds such as 4-Chloro-6-methylpyrimidin-2-

ylamine suggest that it should be handled with care.[1] The following precautions are

recommended:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.[1]

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-

ventilated area. Wash hands and any exposed skin thoroughly after handling.[1]

Storage: Store in a well-ventilated place. Keep the container tightly closed.[1]

Based on analogous compounds, it may cause skin irritation, serious eye irritation, and may be

harmful if swallowed or inhaled.[1]

Spectroscopic Data
Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Chloro-N,6-
dimethylpyrimidin-2-amine is not readily available in the public domain. Chemical suppliers

may possess this data, and it is recommended to request it upon purchase.[2][3] For research

purposes, characterization of the compound using these techniques is essential to confirm its

identity and purity after synthesis or purchase.

Conclusion
4-Chloro-N,6-dimethylpyrimidin-2-amine is a valuable heterocyclic building block with

significant potential in the field of drug discovery and development. Its key feature is the

reactive chlorine atom that allows for diverse functionalization through nucleophilic aromatic

substitution. While there is a notable lack of publicly available experimental data for some of its
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physical properties, synthesis, and spectroscopic characterization, its structural similarity to

other well-studied pyrimidines provides a strong basis for its application in the synthesis of

novel bioactive molecules. As with any chemical reagent, it is imperative to handle it with

appropriate safety precautions in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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